Lipophilicity Ranking Among 4-Substituted Congeners
The computed octanol-water partition coefficient (cLogP) for the target 4-ethylphenyl compound is 2.77, placing it at a distinct intermediate position between the less lipophilic 4-methyl (cLogP 2.52) and 4-fluoro (cLogP 2.35) analogs and the more lipophilic 4-chloro analog (cLogP 2.87) . This 0.25–0.42 log unit difference from the 4-methyl and 4-fluoro analogs translates to a 1.8- to 2.6-fold difference in partition coefficient, a magnitude that routinely impacts oral absorption and membrane permeability in drug discovery programs. The 4-methoxy analog (cLogP 2.22, TPSA 79.37 Ų) deviates more substantially owing to both lower lipophilicity and higher polarity .
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.77 (CAS 1268052-53-4) |
| Comparator Or Baseline | 4-Me: cLogP = 2.52; 4-F: cLogP = 2.35; 4-Cl: cLogP = 2.87; 4-MeO: cLogP = 2.22 |
| Quantified Difference | ΔcLogP relative to target: +0.25 (4-Me), +0.42 (4-F), −0.10 (4-Cl), +0.55 (4-MeO) |
| Conditions | Computational prediction (ALOGPS or equivalent) reported by ChemSrc; consistent across multiple database entries |
Why This Matters
A cLogP shift of ≥0.25 is above the typical threshold for altering permeability and solubility classification in lead optimization, making the 4-ethylphenyl congener a distinct physicochemical entity that cannot be interchanged with its 4-methyl or 4-halo analogs without re-optimizing ADME properties.
